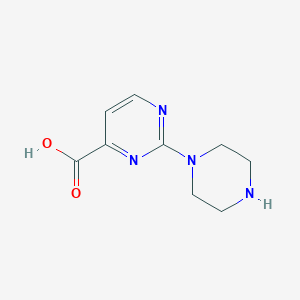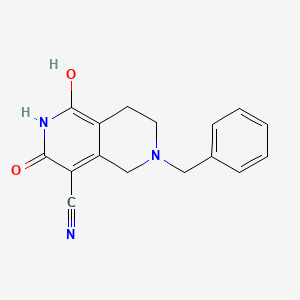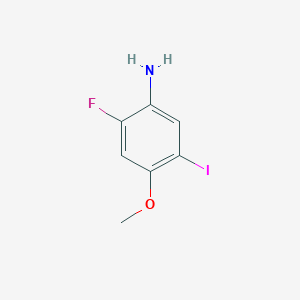
2-Fluoro-5-iodo-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-iodo-4-methoxyaniline is an organic compound with the molecular formula C7H7FINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-4-methoxyaniline can be achieved through several methods. One common approach involves the halogenation of 2-fluoro-4-methoxyaniline followed by iodination. The reaction typically involves the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-iodo-4-methoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines or thiophenols.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of primary amines from nitro derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-5-iodo-4-methoxyaniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Utilized in the preparation of functional materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-iodo-4-methoxyaniline depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methoxyaniline: Lacks the iodine substituent, making it less reactive in certain halogenation reactions.
4-Iodo-2-methoxyaniline: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
2-Fluoro-5-methoxyaniline:
Uniqueness
2-Fluoro-5-iodo-4-methoxyaniline is unique due to the presence of both fluorine and iodine substituents, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and other applications .
Propiedades
Fórmula molecular |
C7H7FINO |
|---|---|
Peso molecular |
267.04 g/mol |
Nombre IUPAC |
2-fluoro-5-iodo-4-methoxyaniline |
InChI |
InChI=1S/C7H7FINO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3 |
Clave InChI |
QIBRZNNVJAXMQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)F)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B11716485.png)
![Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B11716486.png)
![Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one](/img/structure/B11716494.png)
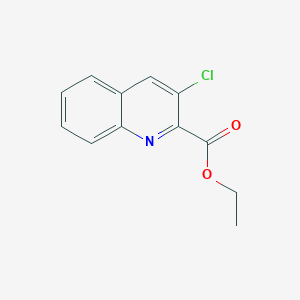

![(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11716510.png)
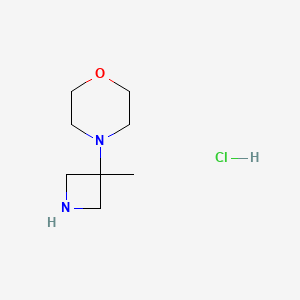
![[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716519.png)

![(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B11716529.png)
